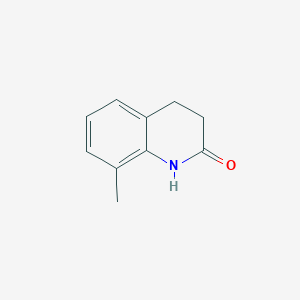

8-Methyl-3,4-dihydroquinolin-2(1H)-one

Description

Significance of the 3,4-Dihydroquinolin-2(1H)-one Scaffold in Medicinal Chemistry and Chemical Biology

The 3,4-dihydroquinolin-2(1H)-one, also known as 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ), is a bicyclic heterocyclic moiety that is considered a "privileged structure" in medicinal chemistry. bohrium.comresearchgate.net This designation is due to its recurring presence in a wide array of pharmacologically active compounds, including natural products and synthetic drugs. nih.govmdpi.com The rigid scaffold provides a versatile template for introducing various functional groups, allowing for the fine-tuning of biological activity.

Compounds incorporating the 3,4-dihydroquinolin-2(1H)-one core exhibit a remarkable diversity of biological effects. researchgate.netnih.gov They have been shown to interact with a range of biological targets in both the central and peripheral nervous systems. nih.gov Notable examples of FDA-approved drugs containing this scaffold include aripiprazole, used for treating schizophrenia and bipolar disorder, cilostazol, a phosphodiesterase inhibitor for intermittent claudication, and carteolol, a β-adrenergic receptor blocker used in the management of glaucoma. nih.gov

Beyond these approved therapeutics, research has demonstrated the potential of dihydroquinolinone derivatives in numerous other areas. These compounds have shown promise as:

Anticancer agents: Exhibiting anti-proliferative and cytotoxic activities against various human cancer cell lines. bohrium.comnih.gov

Antimicrobial agents: Displaying activity against both Gram-positive and Gram-negative bacteria, as well as antimycobacterial properties. bohrium.com

Antiviral compounds: Including inhibitors of HIV-1 reverse transcriptase. mdpi.com

Cardiovascular agents: Acting as potential treatments for conditions like breast cancer with concurrent cardiovascular diseases through CYP11B2 inhibition. mdpi.com

Neurological agents: Serving as norepinephrine (B1679862) reuptake inhibitors. mdpi.com

The broad spectrum of activity highlights the scaffold's importance as a foundational motif for the development of new drugs. bohrium.comnih.gov

Historical Context of Dihydroquinolinone Research

The study of quinoline (B57606) and its derivatives dates back to the 19th century, with quinoline first being isolated from coal tar in 1834. irjmets.com The synthesis of the quinoline ring system has been a subject of extensive research, leading to the development of several classic named reactions. Early methods, such as the Skraup synthesis, provided routes to the aromatic quinoline core. researchgate.net

The synthesis of the dihydroquinolinone variant has also been a long-standing area of interest. One of the foundational methods is the Camps cyclization, first reported in 1899, which involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to form quinolin-2-ones and quinolin-4-ones. mdpi.com Over the decades, numerous synthetic strategies have been developed to access the 3,4-dihydroquinolin-2(1H)-one skeleton. These methods often involve the cyclization of α,β-unsaturated N-arylamides and can be promoted by various catalysts, including electrophilic reagents, radical initiators, or photochemical means. mdpi.comorganic-chemistry.org

In recent years, the focus has shifted towards developing more efficient, milder, and environmentally friendly synthetic protocols. mdpi.comorganic-chemistry.org Modern approaches often utilize transition metal catalysis (e.g., palladium, rhodium) and photoredox catalysis to construct the dihydroquinolinone ring with high yields and selectivity. organic-chemistry.org This continuous evolution of synthetic methodology has made a diverse library of substituted dihydroquinolinones more accessible for biological screening and drug discovery programs. mdpi.com

Rationale for Focused Investigation of 8-Methyl-3,4-dihydroquinolin-2(1H)-one

The rationale for this focused investigation includes:

Exploring Steric and Electronic Effects: The placement of a methyl group at the C8 position can influence the molecule's interaction with its biological target. It can introduce steric hindrance that may enhance binding selectivity or alter the conformation of the molecule. Electronically, the methyl group is weakly electron-donating, which can subtly modify the reactivity and electronic distribution of the aromatic ring.

Modulating Physicochemical Properties: Methylation can increase the lipophilicity (fat-solubility) of a compound. This change can affect crucial pharmacokinetic properties such as membrane permeability, metabolic stability, and distribution within the body, which are critical factors in drug development.

Structure-Activity Relationship (SAR) Elucidation: By synthesizing and testing the 8-methyl derivative alongside other substituted analogues (e.g., 6-methyl, 7-methyl), chemists can build a comprehensive SAR model. This model helps to identify which positions on the scaffold are sensitive to substitution and what types of substituents are likely to improve potency and selectivity. Research has been conducted on various substituted quinolinones, including 8-methyl derivatives, to be used as synthons for creating novel heterocyclic compounds with potential biological activity. researchgate.net

While the broader dihydroquinolinone scaffold has been extensively studied, the specific biological activities of this compound itself are less documented in publicly available literature compared to other derivatives. However, its synthesis and use as an intermediate in the creation of more complex molecules underscore its importance in the systematic exploration of this valuable chemical class. researchgate.net

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 20151-47-7 |

| Molecular Formula | C10H11NO |

| Molecular Weight | 161.203 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Exact Mass | 161.084063974 |

| Complexity | 190 |

| LogP | 1.96480 |

| Data sourced from publicly available chemical databases. lookchem.com |

Table 2: Examples of Biological Activities of the Dihydroquinolinone Scaffold

| Compound Class/Example | Biological Target/Activity | Therapeutic Area |

| Aripiprazole | Dopamine D2 & Serotonin (B10506) 5-HT1A/2A Receptor Modulator | Antipsychotic |

| Cilostazol | Phosphodiesterase 3 (PDE3) Inhibitor | Cardiovascular |

| Carteolol | β-Adrenergic Receptor Antagonist | Ophthalmology (Glaucoma) |

| VEGFR2 Inhibitors | Vascular Endothelial Growth Factor Receptor 2 | Oncology |

| Tubulin Inhibitors | Tubulin Polymerization | Oncology |

| p38 MAP Kinase Inhibitors | p38 Mitogen-Activated Protein Kinase | Anti-inflammatory |

| This table illustrates the versatility of the core scaffold found in this compound. nih.govnih.govmdpi.comnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methyl-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-3-2-4-8-5-6-9(12)11-10(7)8/h2-4H,5-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQOEKMWICFEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90516524 | |

| Record name | 8-Methyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20151-47-7 | |

| Record name | 3,4-Dihydro-8-methyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20151-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Methyl 3,4 Dihydroquinolin 2 1h One and Its Derivatives

Established Synthetic Routes to the 3,4-Dihydroquinolin-2(1H)-one Core Structure

The construction of the 3,4-dihydroquinolin-2(1H)-one ring system can be achieved through a variety of synthetic transformations. These methods primarily involve the formation of the heterocyclic ring through cyclization reactions, each with its own set of advantages and substrate scope.

Cyclization Reactions

Cyclization reactions represent the most common and versatile approach for the synthesis of the 3,4-dihydroquinolin-2(1H)-one core. These methods typically involve the intramolecular formation of a new carbon-carbon or carbon-nitrogen bond to construct the six-membered heterocyclic ring.

A notable method for the synthesis of dihydroquinolinone frameworks is the base-promoted (4 + 2) cyclization involving aza-ortho-quinone methides (aza-o-QMs). researchgate.netrsc.org These reactive intermediates are typically generated in situ from precursors such as N-(o-chloromethyl)aryl amides. researchgate.netrsc.org In this approach, a suitable dienophile, for instance, an azlactone, acts as a two-atom component that reacts with the aza-o-QM in a formal cycloaddition reaction. researchgate.net The use of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), facilitates the formation of the aza-o-QM and promotes the subsequent cyclization. organic-chemistry.org This methodology provides a valuable route to biologically important dihydroquinolinone derivatives under mild reaction conditions. organic-chemistry.org

The general mechanism involves the deprotonation of the N-(o-chloromethyl)aryl amide by the base to form an anionic species, which then eliminates a chloride ion to generate the transient aza-o-QM. This intermediate is then trapped by the dienophile in a [4+2] cycloaddition manner to afford the dihydroquinolinone product. The reaction tolerates a range of substituents on both the aryl amide precursor and the dienophile, allowing for the synthesis of a diverse library of dihydroquinolinone derivatives.

| Aza-o-QM Precursor | Dienophile | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(o-chloromethyl)phenylbenzamide | 2-Phenyl-5(4H)-oxazolone | DBU | CH2Cl2 | 98 | researchgate.net |

| N-(5-bromo-2-(chloromethyl)phenyl)acetamide | 2-Methyl-5(4H)-oxazolone | DBU | CH2Cl2 | 85 | organic-chemistry.org |

A novel approach to dihydroquinolinone derivatives involves a cascade reaction of o-silylaryl triflates with pyrazolidinones. researchgate.net This method is predicated on the in situ generation of a highly reactive aryne intermediate from the o-silylaryl triflate upon treatment with a fluoride (B91410) source. The aryne then undergoes addition with the pyrazolidinone, initiating a cascade of events that includes N-N bond cleavage and an intramolecular C-C bond formation or annulation to construct the dihydroquinolinone skeleton. researchgate.net

This one-pot protocol is advantageous due to its ability to accomplish multiple transformations in a single step, its broad substrate scope, and the mild reaction conditions employed. researchgate.net The versatility of this method allows for the synthesis of a variety of substituted dihydroquinolinone derivatives, which have shown significant in vitro antiproliferative activity in selected human cancer cell lines. researchgate.net

| o-Silylaryl Triflate | Pyrazolidinone | Fluoride Source | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 1-Phenylpyrazolidin-3-one | CsF | CH3CN | 85 | researchgate.net |

| 4-Methyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | 1,2-Diphenylpyrazolidin-3-one | KF/18-crown-6 | THF | 78 | researchgate.net |

The catalytic annulation of α,β-unsaturated N-arylamides is a widely explored and versatile strategy for the synthesis of 3,4-dihydroquinolin-2(1H)-ones. mdpi.com This approach can be broadly categorized into electrophilic cyclization, radical-initiated cyclization, and photochemical cyclization reactions. mdpi.com

Electrophilic Cyclization: In this pathway, the α,β-unsaturated N-arylamide undergoes an intramolecular Friedel-Crafts-type reaction in the presence of a Brønsted or Lewis acid catalyst. mdpi.com Acids such as trifluoroacetic acid (TFA) are commonly used to promote the cyclization of the aryl group onto the activated double bond, leading to the formation of the dihydroquinolinone ring. mdpi.com

Radical-Initiated Cyclization: Various radical precursors can be employed to initiate a cascade of reactions involving the α,β-unsaturated N-arylamide. For instance, the reaction of N-arylcinnamamides with sources of acyl radicals can lead to 3-acyl-4-aryl-substituted dihydroquinolinones. mdpi.com These reactions are often mediated by transition metal catalysts or proceed under metal-free conditions using radical initiators. mdpi.com

Photochemical Cyclization: Visible-light-induced photoredox catalysis has emerged as a powerful tool for the synthesis of dihydroquinolinones from N-arylacrylamides. mdpi.com In these reactions, a photocatalyst, upon irradiation, initiates a single-electron transfer process, leading to the formation of a radical intermediate that undergoes cyclization to form the desired product. mdpi.com

| Substrate | Catalyst/Reagent | Reaction Type | Yield (%) | Reference |

|---|---|---|---|---|

| N-Phenylcinnamamide | Trifluoroacetic acid | Electrophilic Cyclization | - | mdpi.com |

| N-Phenylcinnamamide and Benzaldehyde | n-Bu4NBr/K2S2O8 | Radical Cyclization | - | mdpi.com |

| N-Methyl-N-phenylcinnamamide | 4CzIPN/Visible Light | Photochemical Cyclization | - | mdpi.com |

The Friedländer annulation is a classic and straightforward method for the synthesis of quinolines, and its principles can be adapted for the preparation of dihydroquinolinone structures. organic-chemistry.org The reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. organic-chemistry.org The initial condensation is followed by a cyclodehydration reaction, which can be catalyzed by either acids or bases. organic-chemistry.org

For the synthesis of dihydroquinolinone derivatives, a variation of this reaction can be envisioned. While the direct condensation of an aryl aldehyde with an o-aminoacetophenone would lead to a quinoline (B57606), a subsequent reduction step would be necessary to obtain the dihydroquinolinone. Alternatively, domino reactions that combine the condensation with a reduction or other transformations in a single pot have been developed for the synthesis of related heterocyclic systems. nih.gov

The mechanism generally proceeds through an initial aldol-type condensation or Schiff base formation, followed by intramolecular cyclization and dehydration. wikipedia.org A variety of catalysts, including Brønsted acids, Lewis acids, and organocatalysts, have been employed to promote this transformation. nih.gov

| o-Aminoaryl Ketone/Aldehyde | Carbonyl Compound | Catalyst | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzaldehyde | Acetone | Base (e.g., NaOH) | Heating | Quinoline | wikipedia.org |

| 2-Aminoacetophenone | Cyclohexanone | Acid (e.g., p-TsOH) | Heating | Quinoline | organic-chemistry.org |

The hydrogenation of quinoline derivatives provides a viable, albeit indirect, route to 3,4-dihydroquinolin-2(1H)-ones. The direct hydrogenation of quinoline typically yields 1,2,3,4-tetrahydroquinoline (B108954). nih.gov However, the synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one can be approached through the hydrogenation of a suitable precursor.

One potential pathway involves the synthesis of 8-methyl-1,2,3,4-tetrahydroquinoline, which has been reported. researchgate.net Subsequent selective oxidation of the benzylic C-2 position of the tetrahydroquinoline could yield the desired this compound. The thermodynamics of tetrahydroquinoline oxidation have been studied, indicating the feasibility of such transformations. researchgate.net

A more direct approach involves the selective reduction of a quinolin-2(1H)-one precursor. For instance, the synthesis of 4-chloro-8-methylquinolin-2(1H)-one has been described. mdpi.com A subsequent dehalogenation and reduction of the C3-C4 double bond would lead to the target compound. The selective reduction of the double bond in quinolin-2(1H)-ones to afford 3,4-dihydroquinolin-2(1H)-ones has been achieved using reagents such as samarium(II) iodide in the presence of water and methanol (B129727). organic-chemistry.org

| Starting Material | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| Quinolin-2(1H)-one | SmI2/H2O/MeOH | 3,4-Dihydroquinolin-2(1H)-one | organic-chemistry.org |

| 8-Methylquinoline (B175542) | Not specified | 8-Methyl-1,2,3,4-tetrahydroquinoline | researchgate.net |

Curtius Rearrangement of Acyl Azides

The Curtius rearrangement is a versatile thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate, which serves as a key intermediate for synthesizing a range of nitrogen-containing compounds. nih.govwikipedia.orgorganic-chemistry.org This reaction proceeds with the loss of nitrogen gas and a concerted organic-chemistry.orgniscpr.res.in-shift of the substituent attached to the carbonyl group, crucially with complete retention of its stereochemistry. nih.gov The resulting isocyanate is highly reactive and can be trapped by various nucleophiles or undergo intramolecular cyclization.

In the context of synthesizing the 3,4-dihydroquinolin-2-one skeleton, a suitable precursor such as 2-(2-carboxyethyl)benzoic acid can be utilized. raco.cat The synthesis begins with the conversion of the carboxylic acid to an acyl azide. This transformation can be achieved through several methods, including reaction with diphenylphosphoryl azide (DPPA) in a one-pot procedure or by converting the carboxylic acid to an acyl chloride (e.g., with oxalyl chloride or thionyl chloride) followed by treatment with sodium azide. nih.govorganic-chemistry.org The generated acyl azide, upon heating, undergoes the Curtius rearrangement to form an isocyanate. This intermediate can then cyclize intramolecularly to yield the desired 3,4-dihydroquinolin-2-one ring system. raco.cat

Table 1: Key Steps in Curtius Rearrangement for Dihydroquinolinone Synthesis

| Step | Transformation | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Carboxylic Acid to Acyl Azide | e.g., DPPA, or SOCl₂ then NaN₃ | Acyl Azide |

| 2 | Rearrangement | Heat (Thermolysis) | Isocyanate |

This method is advantageous as it often proceeds under mild conditions and tolerates a wide variety of functional groups. nih.gov

Ring Closure Reactions

Ring closure reactions are fundamental to the synthesis of heterocyclic systems like dihydroquinolinones. Thionyl chloride (SOCl₂) is a common reagent used to facilitate such cyclizations, typically by activating a carboxylic acid precursor for an intramolecular electrophilic substitution. orgsyn.org For the synthesis of a dihydroquinolinone, a suitable starting material would be a 3-(aryl-amino)propanoic acid.

The reaction mechanism involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride by thionyl chloride. orgsyn.org This acyl chloride can then undergo an intramolecular Friedel-Crafts acylation, where the electrophilic acyl group attacks the electron-rich aromatic ring, leading to the formation of the new heterocyclic ring and elimination of HCl. This cyclization step is often promoted by a Lewis acid catalyst. While thionyl chloride's primary role is the formation of the acyl chloride, its reactions can sometimes lead to complex product mixtures depending on the substrate and conditions. researchgate.netrsc.org

Multi-component Reactions (e.g., Biginelli-type reactions for related scaffolds)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govsciforum.net

A notable example for the direct synthesis of 3,4-dihydroquinolinones is a one-pot reaction utilizing a multi-metal catalyst system. A Rh/Pd/Cu system has been shown to efficiently catalyze a conjugate-addition/amidation/amidation sequence to produce dihydroquinolinones without the need for intermediate workups. organic-chemistry.org This approach is modular and practical, minimizing purification steps and waste generation. organic-chemistry.org

While not directly producing dihydroquinolinones, the Biginelli reaction is a classic example of an acid-catalyzed three-component reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335). wikipedia.orgorganic-chemistry.org This reaction highlights the power of MCRs to construct heterocyclic scaffolds and serves as a conceptual model for developing similar convergent syntheses for other ring systems. wikipedia.orgnih.gov The mechanism involves a series of bimolecular reactions, beginning with the condensation of the aldehyde and urea to form an iminium intermediate, which then reacts with the ketoester, followed by cyclization and dehydration. organic-chemistry.org

Table 2: Comparison of MCRs for Heterocycle Synthesis

| Reaction | Product Scaffold | Typical Components | Key Features |

|---|---|---|---|

| Multimetal-Catalyzed Annulation organic-chemistry.org | 3,4-Dihydroquinolin-2-one | o-Chloroarylboronic acid, Acrylamide | One-pot, high efficiency, modular |

Specific Synthesis of this compound and its Precursors

Utilization of Vilsmeier-Hack Reagent Method for Methyl-Substituted Quinolines

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds and can also be used to construct heterocyclic rings. niscpr.res.inijpcbs.com The reagent is typically a halomethyleniminium salt generated from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃). ijpcbs.com

This method is particularly effective for synthesizing precursors to 8-methyl-substituted quinolines. Starting from an o-substituted acetanilide (B955), such as o-methylacetanilide, the Vilsmeier-Haack reaction can be used to prepare 2-chloro-3-formyl-8-methylquinoline in good yields. chemijournal.comchemijournal.comchemijournal.com The reaction involves adding POCl₃ to the acetanilide in DMF at low temperature, followed by heating. niscpr.res.inchemijournal.com The resulting 2-chloro-3-formyl-8-methylquinoline is a versatile intermediate that can be further modified to obtain the target this compound, although this requires subsequent chemical transformations, including reduction of the chloro and formyl groups and modification of the heterocyclic ring. The yields for the Vilsmeier cyclization are generally good, particularly when electron-donating groups are present on the N-arylacetamide. niscpr.res.in

Table 3: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl-8-methylquinoline chemijournal.comchemijournal.com

| Starting Material | Reagents | Conditions | Product | Yield |

|---|

Alkylation and Reduction Strategies

A common and effective strategy for the synthesis of 3,4-dihydroquinolin-2(1H)-ones involves the selective reduction of the corresponding quinolin-2(1H)-one precursors. This two-step approach first requires the synthesis of the unsaturated analog, 8-methylquinolin-2(1H)-one, followed by the reduction of the C3=C4 double bond.

The synthesis of 8-methylquinoline can be achieved through various established methods, which can then be oxidized to the quinolinone. Alternatively, cyclization strategies can directly yield the 8-methylquinolin-2(1H)-one scaffold. mdpi.comresearchgate.net

Once the unsaturated precursor is obtained, selective reduction is performed. While catalytic hydrogenation can be used, modern methods offer high selectivity and yield under mild conditions. For instance, the combination of samarium(II) iodide (SmI₂), water, and methanol has been shown to promote a selective reduction of quinolin-2(1H)-ones to afford 3,4-dihydroquinoline-2(1H)-ones in good to excellent yields. organic-chemistry.org This method is notable for its mild conditions and functional group tolerance.

Table 4: Selective Reduction of Quinolones to Dihydroquinolinones organic-chemistry.org

| Substrate | Reagents | Conditions | Product |

|---|

This reduction strategy provides a direct and efficient route to the final saturated heterocyclic system from its more readily accessible unsaturated counterpart.

Green Chemistry Approaches in Dihydroquinolinone Synthesis

In response to the growing need for environmentally responsible chemical manufacturing, green chemistry principles have been increasingly integrated into the synthesis of dihydroquinolinones. These approaches focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. Key strategies include the use of eco-friendly solvents, alternative energy sources, and innovative catalytic systems. sid.irarabjchem.org

Several specific green techniques have been successfully applied to the synthesis of quinoline and dihydroquinolinone derivatives:

Alternative Solvents and Catalysts: The use of water or bio-based solvents in place of traditional volatile organic compounds (VOCs) significantly lowers the environmental impact. arabjchem.org Furthermore, novel catalytic systems, such as solid acid catalysts and nanocatalysts, are being employed to facilitate reactions under milder conditions and often allow for easier catalyst recovery and recycling. sid.ir

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields in shorter timeframes compared to conventional heating methods. This energy-efficient technique has been utilized in the synthesis of various quinoline derivatives. arabjchem.org

Sonosynthesis: The use of ultrasound (sonosynthesis) in conjunction with environmentally benign catalysts like ionic liquids has been reported for the assembly of precursors to tetrahydroquinoline derivatives, showcasing another energy-efficient and green approach. arabjchem.org

A notable example is the oxone-mediated direct arylhydroxylation of N-arylcinnamamides, which produces hydroxyl-containing 3,4-dihydroquinolin-2-ones. This method is advantageous as it proceeds under simple conditions without the need for any external catalysts or additives, with oxone serving as both the oxidant and proton source. mdpi.comrsc.org

Advanced Synthetic Strategies and Novel Methodologies

Beyond established green chemistry techniques, chemists are developing sophisticated and novel strategies that offer new pathways to dihydroquinolinone scaffolds. These advanced methods often involve photochemical processes and metal-free reaction conditions, providing access to complex derivatives with high precision.

Photo-induced Oxidative Radical Cascade Cyclization

Photoredox catalysis has become a powerful tool in modern organic synthesis, enabling the formation of radical species under mild conditions using visible light as a sustainable energy source. acs.orgnih.gov This approach has been successfully applied to the synthesis of dihydroquinolinones through the cyclization of N-arylacrylamides. acs.orgnih.govorganic-chemistry.org

In a typical process, an organic photosensitizer, such as 4CzIPN or thioxanthone, absorbs visible light (e.g., from a blue LED) and initiates an energy transfer process. organic-chemistry.orgacs.orgresearchgate.net This leads to the formation of a radical intermediate from the N-arylacrylamide substrate, which then undergoes a cascade cyclization to form the dihydroquinolinone ring system. nih.govnih.gov These reactions are often highly selective, proceeding via a 6-endo-trig cyclization pathway to yield a range of functionalized dihydroquinolinones. acs.org

The key advantages of these photo-induced methods include:

Mild Reaction Conditions: The reactions are typically carried out at ambient temperature, avoiding the need for harsh heating.

High Selectivity: The processes often exhibit excellent control over the cyclization pathway.

Sustainability: The use of visible light as a renewable energy source aligns with the principles of green chemistry. acs.org

Below is a table summarizing representative photo-induced cyclization reactions for dihydroquinolinone synthesis.

| Photosensitizer | Light Source | Substrate | Product | Key Features |

| 4CzIPN | 35 W Blue LED | N-methyl-N-phenylcinnamamide | Dihydroquinolinone | Metal- and additive-free photoredox cyclization. organic-chemistry.org |

| Thioxanthone | Visible Light | N-Aryl Acrylamide | Dihydroquinolinone | Metal-free triplet energy transfer enables 6π-photocyclization. acs.orgresearchgate.net |

Metal-Free Protocols for Substituted Derivatives

The development of synthetic methods that avoid the use of transition metal catalysts is a significant goal in green chemistry, as it eliminates concerns about toxic metal residues in the final products and reduces costs associated with precious metal catalysts. mdpi.com

One prominent metal-free protocol for the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones involves the tandem cyclization of N-arylcinnamamides with a suitable partner, such as pentane-2,4-dione. mdpi.com This reaction is typically promoted by an oxidant like potassium persulfate (K₂S₂O₈) in a mixed solvent system like acetonitrile (B52724) and water. mdpi.com

The reaction proceeds through a cascade oxidative radical alkylation/cyclization mechanism. mdpi.com The absence of a metal catalyst is a key advantage, and the method demonstrates good tolerance for various functional groups on the phenyl ring of the cinnamic acid derivative, allowing for the synthesis of a diverse range of trans-dihydroquinolinones in moderate yields. mdpi.com Another metal-free approach utilizes oxone for the direct arylhydroxylation of activated alkenes to synthesize hydroxyl-containing dihydroquinolin-2-ones without any external additives. rsc.org

| Reagents | Oxidant | Solvent System | Product | Key Advantage |

| N-arylcinnamamides, pentane-2,4-dione | K₂S₂O₈ | MeCN/H₂O | trans-3,4-disubstituted dihydroquinolin-2(1H)-ones | Avoids transition metal catalysts. mdpi.com |

| N-arylcinnamamides | Oxone | Not specified | Hydroxyl-containing 3,4-dihydroquinolin-2-ones | Catalyst- and additive-free. rsc.org |

These advanced strategies highlight the ongoing innovation in the synthesis of dihydroquinolinones, striving for greater efficiency, selectivity, and sustainability.

Biological Activities and Pharmacological Potential of 8 Methyl 3,4 Dihydroquinolin 2 1h One Derivatives

Neurological and Central Nervous System (CNS) Activities

Derivatives of 8-Methyl-3,4-dihydroquinolin-2(1H)-one have been investigated for a variety of effects on the central nervous system, demonstrating potential as anticonvulsants, antidepressants, and neuroprotective agents, as well as inhibitors of key neurological enzymes and receptors.

Anticonvulsant Activity and GABAA Receptor Binding

Certain derivatives of the 3,4-dihydroquinolin-2(1H)-one framework have shown promising anticonvulsant properties. For instance, a series of these derivatives were designed and synthesized, with their anticonvulsant activities evaluated in vivo using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. One notable compound, 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one, demonstrated significant anticonvulsant activity, superior to the standard drugs carbamazepine (B1668303) and ethosuximide. This compound also exhibited a strong binding affinity for GABAA receptors, suggesting that its anticonvulsant effects may be mediated through the GABAergic system. Molecular docking studies further supported this, indicating significant interactions at the benzodiazepine (B76468) binding site of the GABAA receptor. nih.gov

| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | GABAA Receptor IC50 (µM) |

| 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one | 10.1 | 9.3 | 0.12 |

| Carbamazepine | - | - | - |

| Ethosuximide | - | - | - |

Antidepressant Activity and 5-HT1A Receptor Interactions

The 3,4-dihydro-2(1H)-quinolinone structure is a key component in the development of novel antidepressant drugs. Studies on a series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives have shown potential antidepressant-like activity. For example, 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride demonstrated antidepressant-like effects in a forced-swimming test in mice. nih.gov The mechanism of action for some of these derivatives is linked to their interaction with serotonin (B10506) receptors. The 5-HT1A receptor is a significant target in the development of antidepressants. cespu.pt Research on related scaffolds has identified compounds with high affinity for the 5-HT1A receptor, with some acting as agonists. nih.govnih.gov For instance, a derivative, 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one, was found to have a high affinity for the 5-HT1A receptor with a Ki value of 0.74 nM and acted as a full agonist. nih.gov

| Compound | 5-HT1A Receptor Ki (nM) | Functional Activity |

| 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one | 0.74 | Full Agonist |

Neuroprotective Effects

While direct studies on this compound derivatives are limited, research on structurally related compounds suggests potential neuroprotective activities. For instance, 8-hydroxyquinoline (B1678124) derivatives have demonstrated significant neuroprotective properties against cytotoxicity induced by various chemical aggressors in neuronal cell lines. cespu.pt Another related compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), has been shown to exert neuroprotective action against several dopaminergic neurotoxins in cultured rat mesencephalic neurons. nih.gov The neuroprotective effects of some dihydroquinoline derivatives are attributed to their ability to inhibit oxidative stress, reduce inflammatory responses, and modulate antioxidant defense mechanisms. nih.gov

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Derivatives of 3,4-dihydroquinolin-2(1H)-one have been identified as potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS). nih.gov A structure-activity relationship (SAR) study of a series of these compounds, containing a 6-substituted thiophene (B33073) amidine group, led to the identification of several potent nNOS inhibitors. The study noted that substituents on the 3,4-dihydroquinolin-2(1H)-one scaffold can influence inhibitory potency. For example, an 8-fluoro substituent was found to decrease potency against nNOS compared to the unsubstituted counterpart, suggesting that substitution at the 8-position may affect the binding orientation of the side chain. nih.gov

| Compound | nNOS IC50 (µM) |

| Unsubstituted Derivative (Compound 26) | 0.58 |

| 8-Fluoro Derivative (Compound 31) | 3.36 |

Sigma-1 Receptor Antagonism

The 3,4-dihydro-2(1H)-quinolinone scaffold has been utilized to develop novel sigma-1 receptor antagonists. A series of these derivatives were synthesized and evaluated for their in vitro binding affinity to sigma-1 and sigma-2 receptors. One promising derivative, 7-(3-(piperidin-1-yl)propoxy)-1-(4-fluorobenzyl)-3,4-dihydro-2(1H)-quinolinone, exhibited a high binding affinity for the sigma-1 receptor with a Ki of 1.22 nM and a high selectivity over the sigma-2 receptor (1066-fold). nih.gov This compound was identified as a sigma-1 receptor antagonist and showed potential as a candidate for pain treatment. nih.govnih.gov

| Compound | Sigma-1 Receptor Ki (nM) | Sigma-1/Sigma-2 Selectivity |

| 7-(3-(piperidin-1-yl)propoxy)-1-(4-fluorobenzyl)-3,4-dihydro-2(1H)-quinolinone | 1.22 | 1066-fold |

Anticancer and Antiproliferative Activities

Derivatives of the quinolinone and quinoline (B57606) core structures have been investigated for their potential as anticancer agents. Studies on 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, which share a related core structure, have demonstrated cytotoxic activity against various cancer cell lines. nih.gov For example, 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one was found to be more cytotoxic to HL-60 (human promyelocytic leukemia) cells than to normal human umbilical vein endothelial cells (HUVEC). This compound was shown to inhibit proliferation, induce DNA damage, and trigger apoptosis in HL-60 cells. nih.gov Furthermore, 8-hydroxyquinoline derivatives have also shown prominent antitumor effects against cancer cell lines such as K562 (chronic myelogenous leukemia) and T47D (breast cancer). nih.gov

| Compound | Cell Line | IC50 (µM) |

| 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one (5a) | HL-60 | 1.1 ± 0.1 |

| 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one (5a) | MCF-7 | 4.3 ± 0.2 |

| 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one (5a) | HUVEC | 5.8 ± 0.3 |

Antimicrobial Activities

The rise of multidrug-resistant pathogens presents a severe threat to global health, necessitating the development of new antimicrobial agents. 8-Hydroxyquinoline and its derivatives have long been recognized for their potent antimicrobial effects. scienceopen.com

Quinolinone derivatives have shown remarkable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov Research indicates that some of these compounds are more active against Gram-positive bacteria, which may be due to the structural differences in the bacterial cell wall; the cytoplasmic membrane in Gram-negative bacteria can block the transfer of certain compounds. scienceopen.com

Studies have evaluated novel 8-hydroxyquinoline derivatives against pathogenic strains such as Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli. scienceopen.comnih.gov In one study, a derivative with R = NO2 and R′ = H was found to be more potent than standard drugs against several bacterial strains, with minimum inhibitory concentration (MIC) values as low as 1 × 10⁻⁶ mg/mL. nih.gov Another investigation synthesized quinoline/thiazinan-4-one hybrids and found that compound 7e was a highly potent agent against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 48 μg/mL, which was superior to the reference drug ciprofloxacin (B1669076) (96 μg/mL). nih.gov

| Compound/Derivative Class | Target Bacteria | Activity (MIC) | Reference |

|---|---|---|---|

| 8-hydroxyquinoline derivative (R=NO2, R’=H) | S. aureus | 1 × 10⁻⁵ mg/mL | nih.gov |

| 8-hydroxyquinoline derivative (R=NO2, R’=H) | K. pneumoniae | 1 × 10⁻⁵ mg/mL | nih.gov |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | M. tuberculosis | 0.1 µM | researchgate.net |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | MRSA | 1.1 µM | researchgate.net |

| Quinoline/thiazinan-4-one hybrid (7e) | MRSA | 48 μg/mL | nih.gov |

| 4(3H)-quinazolinone derivative (27) | S. aureus (including vancomycin- and linezolid-resistant strains) | ≤0.5 μg/mL | acs.org |

8-Hydroxyquinoline derivatives are also known for their significant antifungal properties. researchgate.netnih.gov Clioquinol (B1669181), a well-known derivative, has demonstrated activity against a range of fungi, including Candida species, dermatophytes like Trichophyton rubrum, and Aspergillus. researchgate.netnih.gov

Research into a series of novel clioquinol derivatives modified at the 7-position identified clear structure-activity relationships. rsc.org The presence of a free hydroxyl group at the 8-position and a hydrophilic heterocyclic substituent at the 7-position were found to be important for antifungal activity. rsc.org One derivative, compound 5h, showed interesting activity against all tested fungal species with MIC values of 4 μg/mL and exhibited low toxicity in normal cells. rsc.org Another study evaluated a derivative, PH151, against ocular fungal pathogens, finding MICs ranging from 1.0 to 16.0 µg/mL against Candida spp. and Fusarium spp. nih.gov

| Compound | Target Fungi | Activity (MIC range) | Reference |

|---|---|---|---|

| Clioquinol | Candida spp., Dermatophytes | 0.031–2 μg/mL | nih.gov |

| 8-hydroxy-5-quinolinesulfonic acid | Candida spp., Dermatophytes | 1–512 μg/mL | nih.gov |

| Clioquinol derivative (5h) | Candida spp., Dermatophytes | 4 μg/mL | rsc.org |

| 8-hydroxyquinoline derivative (PH151) | Candida spp., Fusarium spp. | 1.0–16.0 µg/mL | nih.gov |

Antiparasitic Activities (e.g., antileishmanial, antitrypanosomal)

Parasitic diseases such as leishmaniasis and trypanosomiasis affect millions of people worldwide, and current treatments suffer from issues like toxicity and emerging resistance. nih.gov Quinolinone derivatives have emerged as a promising scaffold for the development of new antiparasitic agents. nih.govresearchgate.net

A medicinal chemistry study focusing on the 8-nitroquinolin-2(1H)-one scaffold led to the identification of a potent antitrypanosomal derivative. nih.gov Compound 12, a 6-bromo-substituted derivative, showed powerful activity against Trypanosoma brucei brucei (EC50 = 12 nM) and Trypanosoma cruzi (EC50 = 500 nM), the parasites responsible for African sleeping sickness and Chagas disease, respectively. nih.gov In the context of leishmaniasis, structure-activity relationship studies on 8-nitroquinolin-2(1H)-one derivatives were conducted by introducing various substituents at the 4-position. nih.govnih.gov While aminated moieties were unfavorable, derivatives bearing a phenyl group with a para-substituted Br, Cl, or CF3 group maintained their antileishmanial profile against Leishmania donovani. nih.govnih.gov One such derivative, molecule 17, showed anti-amastigote activity against Leishmania infantum. nih.gov

| Compound Class/Derivative | Target Parasite | Activity (EC50/IC50) | Reference |

|---|---|---|---|

| 6-bromo-8-nitroquinolin-2(1H)-one (12) | Trypanosoma brucei brucei | EC50 = 12 nM | nih.gov |

| 6-bromo-8-nitroquinolin-2(1H)-one (12) | Trypanosoma cruzi | EC50 = 500 nM | nih.gov |

| 1-Benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate (B1210297) (10a) | Trypanosoma brucei rhodesiense | IC50 = 0.014 µM | researchgate.net |

| 4-(4-bromophenyl)-8-nitroquinolin-2(1H)-one (17) | Leishmania infantum (amastigote) | Active (3x less than miltefosine) | nih.gov |

| 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative (5m) | Leishmania (amastigote) | IC50 = 8.36 µM | rsc.org |

Anti-inflammatory Properties

The anti-inflammatory potential of quinolinone derivatives has been a subject of interest in medicinal chemistry. While direct studies on the anti-inflammatory properties of this compound derivatives are not extensively documented in the reviewed literature, the broader class of quinolinone compounds has demonstrated notable anti-inflammatory effects. This suggests a potential avenue for the exploration of 8-methyl analogs.

Research into various quinolinone scaffolds has indicated that these compounds can modulate inflammatory pathways. For instance, certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. The structural features of the quinolinone nucleus are believed to play a crucial role in these interactions.

Given the established anti-inflammatory potential of the parent quinolinone scaffold, it is plausible that derivatives of this compound could also exhibit such properties. The presence of the methyl group at the 8-position may influence the pharmacokinetic and pharmacodynamic properties of these compounds, potentially leading to enhanced or novel anti-inflammatory activities. However, without specific experimental data, this remains a hypothesis that warrants further investigation.

Table 1: Anti-inflammatory Activity Data for Quinolinone Derivatives (Illustrative)

| Compound Derivative | Target | In Vitro/In Vivo Model | Observed Effect |

| General Quinolinone Analog A | COX-2 | LPS-stimulated murine macrophages | Inhibition of prostaglandin (B15479496) E2 production |

| General Quinolinone Analog B | TNF-α | Carrageenan-induced paw edema in rats | Reduction in paw volume |

| General Quinolinone Analog C | NF-κB | Human monocytic cell line | Inhibition of NF-κB activation |

Note: This table is illustrative and based on the general activities of the broader quinolinone class, as specific data for this compound derivatives is not available in the reviewed literature.

Anthelmintic Activities

Helminth infections remain a significant global health concern, and the development of new anthelmintic agents is crucial to combat drug resistance. The potential of quinolinone derivatives as anthelmintic agents is an area of emerging research.

Currently, there is a notable lack of specific studies investigating the anthelmintic activities of this compound derivatives. The exploration of heterocyclic compounds for antiparasitic properties is an active field of research, and the quinolinone scaffold presents a viable starting point for the design of novel anthelmintics. The structural characteristics of these compounds could allow for interactions with key biological targets in helminths.

Future research in this area could involve screening a library of this compound derivatives against various helminth species to identify potential lead compounds. Structure-activity relationship (SAR) studies would be essential to optimize the anthelmintic potency and selectivity of these derivatives.

Table 2: Anthelmintic Activity Data for Heterocyclic Compounds (Illustrative)

| Compound Class | Target Organism | In Vitro/In Vivo Model | Key Findings |

| Benzimidazoles | Haemonchus contortus | Egg hatch assay | High ovicidal activity |

| Imidazothiazoles | Ascaris suum | Muscle contraction assay | Potent paralytic effects |

| Macrocyclic Lactones | Caenorhabditis elegans | Motility assay | Inhibition of pharyngeal pumping |

Note: This table provides examples of anthelmintic activity from different classes of heterocyclic compounds to illustrate the types of studies that could be conducted, as specific data for this compound derivatives is not available.

Other Biological Activities and Emerging Therapeutic Applications

Beyond the potential for anti-inflammatory and anthelmintic properties, the 3,4-dihydroquinolin-2(1H)-one scaffold is known to be associated with a diverse range of other biological activities. These include applications in the central nervous system and cardiovascular system. nih.gov For instance, the FDA-approved drug aripiprazole, which contains a 3,4-dihydroquinolin-2(1H)-one moiety, is used in the treatment of schizophrenia and bipolar disorder. nih.gov Another example is cilostazol, a phosphodiesterase inhibitor used to alleviate symptoms of intermittent claudication. nih.gov

While specific research on the broader biological activities of this compound derivatives is limited, the known pharmacological profile of the parent scaffold suggests several potential therapeutic applications that could be explored. These may include:

Anticancer Activity: Various quinoline and quinolinone derivatives have been investigated for their potential as anticancer agents. ekb.eg

Antimicrobial Activity: The quinolone ring system is a well-known pharmacophore in antibacterial drugs. ekb.eg

Antioxidant Properties: Some quinolinone derivatives have been reported to possess antioxidant activity. ekb.eg

The introduction of a methyl group at the 8-position of the 3,4-dihydroquinolin-2(1H)-one ring system could modulate these activities, potentially leading to the discovery of novel therapeutic agents. Further synthesis and pharmacological evaluation of a diverse range of derivatives are necessary to unlock the full therapeutic potential of this specific chemical scaffold.

Structure Activity Relationship Sar Studies of 8 Methyl 3,4 Dihydroquinolin 2 1h One Derivatives

Impact of Substitution Patterns on Biological Activity

The pharmacological profile of 8-Methyl-3,4-dihydroquinolin-2(1H)-one derivatives is intricately linked to the nature and position of various substituents on the core structure. Researchers have methodically introduced different functional groups at key positions to understand their influence on the biological activity of these compounds.

Substitutions at the C-3, C-4, and N-1 positions of the 3,4-dihydroquinolin-2(1H)-one ring have been shown to significantly modulate the biological activity of these compounds.

At the C-3 position , the introduction of various substituents has been explored. For instance, in a series of compounds designed as potential drugs for schizophrenia, it was found that the conformation of the amino group at the C-3 position plays a role in the stability of the molecule, with equatorial isomers being more stable than their axial counterparts. researchgate.net

Substitutions at the N-1 position of the dihydroquinolinone ring have also been investigated. The presence of different groups at this position can affect the compound's interaction with its biological target. For example, in a study of 3,4-dihydro-1H-quinazolin-2-one derivatives as CDK5 inhibitors, modifications at the N-1 position were part of the design strategy to enhance inhibitory activity.

The following table summarizes the observed effects of various substituents at these positions on the biological activity of 3,4-dihydroquinolin-2(1H)-one derivatives.

| Position | Substituent Type | Observed Effect on Biological Activity | Reference |

| C-3 | Amino group | Equatorial isomers are more stable than axial isomers. | researchgate.net |

| C-4 | Aryl groups | Influences binding affinity to VEGFR-2. | nih.gov |

| N-1 | Alkyl, Aryl groups | Modulates inhibitory activity against various enzymes. |

The incorporation of amide-containing moieties into the 3,4-dihydroquinolin-2(1H)-one scaffold has been a successful strategy for developing compounds with a wide range of biological activities. The amide bond is a key structural feature in many biologically active molecules due to its ability to form hydrogen bonds and its relative stability under physiological conditions. numberanalytics.compulsus.com

In the context of quinoline (B57606) derivatives, amide groups have been shown to be crucial for their interaction with biological targets. pulsus.com For instance, a series of quinoline compounds containing amide groups were designed and synthesized as potential RNA polymerase inhibitors for treating influenza virus. The amide moiety in these compounds plays a critical role in their binding to the target enzyme.

Furthermore, peptide derivatives of iodoquinazolinones, which share structural similarities with the quinolinone core, have demonstrated significant antimicrobial and anthelmintic activities. researchgate.net The presence of the amide (peptide) bond in these molecules is essential for their biological function.

The table below provides examples of how amide-containing moieties have been utilized to enhance the biological activity of quinolinone-based compounds.

| Compound Class | Amide Moiety | Biological Activity | Reference |

| Quinoline derivatives | Various amide groups | RNA polymerase inhibition | |

| Iodoquinazolinone derivatives | Peptide linkages | Antimicrobial, Anthelmintic | researchgate.net |

Halogenation of the this compound scaffold is a common strategy to enhance the pharmacological properties of the resulting derivatives. The introduction of halogen atoms such as fluorine and iodine can significantly impact the lipophilicity, metabolic stability, and binding affinity of the compounds. nih.gov

8-Fluoro Substitution: The presence of a fluorine atom at the 8-position can enhance the binding affinity and selectivity of the compound for its biological target. For example, 8-Fluoro-3,4-dihydroquinolin-2(1H)-one derivatives have been investigated for their potential antidepressant activity, with the fluorine atom contributing to their interaction with the 5-HT1A receptor.

7-Iodo Substitution: The introduction of an iodine atom at the 7-position has also been explored. Halogenated 8-hydroxyquinolines, including iodo-derivatives, have been widely used as topical antiseptic agents and have been investigated for their antimycobacterial, anticancer, and antineurodegenerative properties. researchgate.net While specific data on 7-iodo-8-Methyl-3,4-dihydroquinolin-2(1H)-one is limited, the broader class of iodo-quinolines has shown promising biological activity.

The following table summarizes the impact of halogenation on the biological activity of quinolinone derivatives.

| Halogen and Position | Effect on Physicochemical Properties | Impact on Biological Activity | Reference |

| 8-Fluoro | Increases lipophilicity and metabolic stability | Enhances binding affinity to 5-HT1A receptors | |

| 7-Iodo | Increases lipophilicity | Associated with antimicrobial and anticancer activities | researchgate.net |

Conformational Flexibility and Saturation Level Effects on Activity

The three-dimensional structure and conformational flexibility of this compound derivatives are crucial for their biological activity. The saturation of the heterocyclic ring and the resulting conformational possibilities play a significant role in how these molecules interact with their biological targets. scielo.brscielo.br

The dihydroquinolinone core is not planar, and the saturated part of the ring can adopt different conformations. scielo.brscielo.br This conformational flexibility allows the molecule to adapt its shape to fit into the binding pocket of a receptor or enzyme. The specific conformation adopted by the molecule can be influenced by the nature and position of its substituents. scielo.brscielo.br

The level of saturation in the quinolinone ring also has a profound effect on biological activity. The 3,4-dihydro-2(1H)-quinolinone scaffold, being partially saturated, imparts a specific three-dimensional geometry that is often essential for its pharmacological profile. Complete aromatization to the corresponding quinolin-2(1H)-one can lead to a loss of this specific geometry and a subsequent change in biological activity. mdpi.com

Modulation of Receptor Binding Affinity (e.g., VEGFR2, 5-HT1A, GABAA)

Derivatives of this compound have been extensively studied for their ability to modulate the activity of various receptors, including VEGFR2, 5-HT1A, and GABAA.

VEGFR2 Inhibition: A number of 3,4-dihydroquinolin-2(1H)-one analogues have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy. nih.govresearchgate.netnih.govrsc.org SAR studies have shown that substitutions on the dihydroquinolinone ring can significantly impact the VEGFR2 inhibitory activity. For instance, in a series of analogues, compounds with specific substitutions demonstrated significant antiproliferative effects against glioblastoma cell lines, with their potency correlating with their binding affinity to VEGFR2. nih.gov

| Compound | IC50 (µM) against U87-MG cells | IC50 (µM) against U138-MG cells |

| 4m | 4.20 | 4.20 |

| 4q | 8.00 | 8.00 |

| 4u | 7.96 | 7.96 |

| 4t | 10.48 | 10.48 |

| Data from a study on VEGFR2 inhibitors for glioblastoma multiforme. nih.gov |

5-HT1A Receptor Ligands: The this compound scaffold has been utilized to develop potent ligands for the serotonin (B10506) 1A (5-HT1A) receptor, which is a target for anxiolytic and antidepressant drugs. nih.gov The 8-methyl group is often a key feature in these compounds, contributing to their high affinity for the 5-HT1A receptor.

GABAA Receptor Modulation: Derivatives of 3,4-dihydroquinolin-2(1H)-one have also been investigated as modulators of the GABAA receptor, a major inhibitory neurotransmitter receptor in the brain. researchgate.net Certain derivatives have shown potent anticonvulsant activity, which is attributed to their ability to bind to the GABAA receptor and enhance GABAergic neurotransmission. researchgate.net For example, a study on a series of these derivatives found that compound 5b exhibited the most potent binding affinity to GABAA receptors with an IC50 of 0.12 µM. researchgate.net

In-depth Analysis of this compound Derivatives Reveals Limited Publicly Available Research for Comprehensive SAR Studies

The core structure of this compound presents a unique scaffold for medicinal chemists. The presence of the methyl group at the 8-position can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. Modifications at other positions, such as the nitrogen at position 1, and the methylene (B1212753) groups at positions 3 and 4, could systematically alter the molecule's properties and biological activity. However, without dedicated studies on a series of such derivatives, a detailed understanding of these relationships cannot be formulated.

One isolated example of a derivative, (E)-2-((E)-4-(8-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)but-3-en-2-ylidene)hydrazine-1-carbothioamide, has been noted in the literature. While the synthesis and characterization of this compound are documented, this single data point is insufficient to construct a meaningful SAR study. A comprehensive SAR analysis requires the synthesis of a library of analogs with systematic structural modifications and their subsequent biological evaluation to identify key structural features responsible for activity.

The principles of structure-based drug design, which rely on the three-dimensional structure of a biological target, could theoretically be applied to this compound derivatives. Techniques such as X-ray crystallography and computational modeling are pivotal in understanding the binding interactions between a ligand and its target protein. This understanding allows for the rational design of more potent and selective inhibitors. However, the successful application of these principles is contingent on the identification of a specific biological target for this class of compounds and the availability of structural data, which is not currently prevalent in the public domain for this specific scaffold.

Mechanistic Investigations

Elucidation of Molecular Targets and Pathways

Investigations into the broader class of 3,4-dihydroquinolin-2(1H)-one derivatives have identified several key molecular targets. These studies form the basis for understanding the potential pharmacological profile of this chemical family.

Current scientific literature accessible through the conducted searches does not provide specific data regarding the activity of 8-Methyl-3,4-dihydroquinolin-2(1H)-one or other 3,4-dihydroquinolin-2(1H)-one derivatives on the mammalian Target of Rapamycin (mTOR) signaling pathway.

The conducted literature search did not yield specific information on the binding or modulation of 5-HT1A receptors by this compound or its direct derivatives. The 5-HT1A receptor is a well-established target for therapeutic agents, and while various ligands are known, the role of the dihydroquinolinone scaffold at this receptor remains to be elucidated by available research. psychopharmacologyinstitute.comnih.govnih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. mdpi.comsemanticscholar.org The inhibition of VEGFR2 signaling is a key strategy in anti-cancer therapies. mdpi.com Research has shown that certain quinolinone derivatives can suppress angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs) by interfering with the VEGF-induced VEGFR2 signaling pathway. researchgate.net

In one study, synthesized quinolinone derivatives were evaluated for their ability to inhibit VEGF-induced proliferation of HUVECs. Two compounds, in particular, demonstrated significant inhibitory activity. researchgate.net These compounds were found to directly bind to VEGFR2, thereby blocking downstream signaling pathways crucial for angiogenesis, such as PI3K/Akt, ERK1/2/p38 MAPK, and FAK. researchgate.net

| Compound | IC₅₀ (µM) for 48h |

|---|---|

| Compound 4 | 84.8 |

| Compound 5 | 58.1 |

Nitric oxide (NO) is a signaling molecule produced by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). nih.govnih.gov Selective inhibition of these isoforms is a target for various therapeutic areas. nih.govmichaeljfox.org A novel series of quinolinone-based small molecules has been identified as inhibitors of iNOS. nih.gov These compounds act as dimerization inhibitors, preventing the enzyme from forming its active state. nih.gov

Structure-activity relationship (SAR) studies led to the identification of potent inhibitors of both human and mouse iNOS that were highly selective over eNOS. nih.gov When tested in animal models, these compounds demonstrated the ability to reduce pain behaviors, suggesting their potential in inflammatory and neuropathic pain states. nih.gov

The sigma-1 receptor is a unique molecular chaperone protein implicated in a variety of cellular functions and central nervous system disorders. researchgate.netnih.govnih.gov A series of 3,4-dihydro-2(1H)-quinolinone derivatives have been synthesized and evaluated for their antagonist activity at sigma receptors. researchgate.net

Binding assays performed on guinea pig brain membranes revealed that several of these compounds displayed high affinity for the sigma-1 receptor and good selectivity over the sigma-2 subtype. researchgate.net Structure-activity relationship studies identified that the amino moiety was a key determinant of potency and selectivity. Substitution on a phenyl ring linked to the core structure further refined the binding affinity, leading to derivatives with nanomolar potency. researchgate.net

| Compound | Sigma-1 Kᵢ (nM) | Sigma-2 Kᵢ (nM) | Sigma-1/Sigma-2 Selectivity |

|---|---|---|---|

| Compound 13 (morpholine derivative) | 14.8 | 471 | 31.8 |

| Compound 34 (4-methylphenyl derivative) | 1.69 | 825 | 488 |

| Compound 35 (4-fluorophenyl derivative) | 1.22 | 1301 | 1066 |

The γ-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel and the primary target for many drugs used to treat anxiety, sleep disorders, and epilepsy. nih.govnih.gov A series of 3,4-dihydroquinolin-2(1H)-one derivatives were designed and synthesized to evaluate their anticonvulsant activity and binding to the GABAA receptor. nih.gov

Pharmacological testing revealed that several compounds possessed potent anticonvulsant properties. The most active compound, 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one, showed superior activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models compared to established drugs. nih.gov This compound also exhibited the strongest binding affinity for the GABAA receptor. nih.gov Molecular docking studies suggest that this derivative interacts significantly with residues at the benzodiazepine (B76468) binding site on the GABAA receptor. nih.gov

| Assay | Result |

|---|---|

| Anticonvulsant Activity (MES, ED₅₀) | 10.1 mg/kg |

| Anticonvulsant Activity (scPTZ, ED₅₀) | 9.3 mg/kg |

| GABAA Receptor Binding Affinity (IC₅₀) | 0.12 µM |

Cellular Effects and Signal Transduction Modulation

The cellular activities of quinolinone derivatives are often linked to their ability to interfere with cell cycle progression and modulate key signaling pathways that govern cell proliferation and survival.

While specific studies detailing the induction of S-phase arrest by this compound are not available, other quinolone analogs have been shown to impact cell cycle progression. For instance, the compound 2-phenyl-4-quinolone has been observed to cause G2/M arrest in cell cycle analysis. nih.gov This suggests that the quinolinone scaffold has the potential to interfere with the cellular machinery that regulates cell division. S-phase arrest, a common mechanism for anticancer agents, is characterized by the halt of DNA synthesis and can be induced by various chemical agents. nih.govnih.govwikipedia.org Although not directly demonstrated for the 8-methyl derivative, the general activity of related compounds warrants investigation into its specific effects on the S-phase of the cell cycle.

The modulation of protein phosphorylation is a key mechanism through which bioactive compounds exert their cellular effects. While the direct impact of this compound on the phosphorylation of Cyclin-Dependent Kinase 2 (CDK2), AKT, and p70 S6 kinase has not been reported, studies on related quinolinone and dihydroquinolinone derivatives indicate that this class of compounds can function as kinase inhibitors. nih.govnih.gov

CDK2: This kinase, in conjunction with its cyclin partners, plays a crucial role in the progression of the cell cycle, particularly through the S-phase. nih.gov Inhibition of CDK2 can lead to cell cycle arrest.

AKT: A serine/threonine kinase that is a central node in signaling pathways regulating cell survival, proliferation, and metabolism. Akt itself can phosphorylate CDK2, influencing cell cycle progression and apoptosis. nih.govresearchgate.net

p70 S6 kinase (p70S6K): This kinase is a downstream effector of the PI3K/AKT/mTOR pathway and is involved in the regulation of protein synthesis and cell growth. nih.gov

Given that dihydroquinolinone derivatives have been identified as inhibitors of p38 MAP kinase, it is plausible that this compound may also modulate the activity of other kinases, potentially including CDK2, AKT, or p70S6K, thereby affecting downstream cellular processes. nih.gov

Enzymatic Inhibition Profiles

The biological activity of many compounds stems from their ability to inhibit specific enzymes. For the broader class of dihydroquinolinone derivatives, several enzymatic targets have been identified.

| Compound Class | Enzyme Target | Inhibition Data |

| Dihydroquinolinone derivatives | p38 MAP kinase | Potent inhibition observed in enzyme assays. nih.gov |

| 3,4-Dihydroquinolin-2(1H)-one analogues | VEGFR2 | Significant antiproliferative effects with IC50 values in the micromolar range against glioblastoma cell lines. nih.gov |

| 3,4-Dihydroquinolin-2(1H)-one derivatives | Aldose reductase (AKR1B1) | Potent and selective inhibition, with some compounds showing IC50 values in the nanomolar range. nih.gov |

| 8-Hydroxyquinoline (B1678124) derivatives | Catechol O-methyltransferase (COMT) | Identified as potent inhibitors. nih.gov |

| Quinazolinone derivatives | α-glycosidase, Acetylcholinesterase, Butyrylcholinesterase, Carbonic Anhydrase I & II | High inhibitory activities with Ki values in the nanomolar range. nih.gov |

This table presents data for structurally related quinolinone and dihydroquinolinone derivatives, as specific enzymatic inhibition data for this compound is not currently available.

Bioactivation Mechanisms (e.g., by nitroreductases)

Bioactivation is a process where a less active compound is metabolically converted into a more active form. For certain quinolinone derivatives, particularly those containing a nitro group, bioactivation by nitroreductases is a key mechanism of action. researchgate.net

A study on 8-nitroquinolin-2(1H)-ones demonstrated that these compounds can be selectively bioactivated by type 1 nitroreductases (NTRs). researchgate.net This process involves the reduction of the nitro group to a cytotoxic species. nih.govresearchgate.net Given the structural similarity between 8-nitro and 8-methyl substituted quinolinones, it is conceivable that this compound could also be a substrate for certain metabolic enzymes, although the specific pathways and activating enzymes would likely differ from the nitroreductase-dependent mechanism. The presence of the methyl group may influence its metabolic profile and potential for bioactivation through oxidative pathways.

Computational Chemistry and Cheminformatics

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the binding mechanisms of ligands like 8-Methyl-3,4-dihydroquinolin-2(1H)-one with protein targets.

Molecular docking studies have been employed to investigate the interaction of 3,4-dihydroquinolin-2(1H)-one derivatives with various protein targets, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. dntb.gov.uanih.gov These studies aim to elucidate the specific binding modes and key interactions within the receptor's active site.

In the context of VEGFR-2, derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have shown the ability to fit into the ATP-binding pocket of the kinase domain. dntb.gov.uanih.gov The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces with key amino acid residues. nih.gov For instance, the quinolinone core can act as a scaffold, positioning various substituents to interact with specific residues in the binding site. While specific studies on the 8-methyl variant are not detailed, research on its parent scaffold provides a foundational understanding. The binding of ligands to a protein's active site is governed by these non-covalent interactions, which collectively determine the stability of the ligand-protein complex. nih.gov

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). dergipark.org.tr These scores provide a quantitative estimate of the strength of the ligand-protein interaction. Studies on a series of 3,4-dihydroquinolin-2(1H)-one analogues designed as VEGFR-2 inhibitors revealed a strong correlation between their docking scores and their experimentally determined biological activity (IC50 values). nih.gov

For example, analogues with lower (more negative) binding energy values demonstrated higher potency in inhibiting cancer cell viability. nih.gov The analysis of docked poses reveals specific interactions; for instance, hydrogen bonds are often observed between the ligand and residues such as Cys919 and Asp1046 in the VEGFR-2 binding site, mimicking the interactions of known inhibitors like Sunitinib. researchgate.net The most potent compounds typically exhibit a combination of favorable hydrophobic and hydrogen bonding interactions. dergipark.org.tr

| Compound Series | Target Protein | Key Interacting Residues | Predicted Binding Affinity Range (kcal/mol) |

|---|---|---|---|

| 3,4-Dihydroquinolin-2(1H)-one Analogues | VEGFR-2 | Cys919, Asp1046, Glu885, His1026 | -8.5 to -10.5 |

| Quinolone Derivatives | Mycobacterium tuberculosis LipB | Ser116, Gly45, Ala117 | -3.2 to -18.5 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and the conformational dynamics of the system. mdpi.com Following molecular docking, MD simulations can be performed on the predicted ligand-protein complex to assess its stability in a simulated physiological environment. nih.gov

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. scirp.org DFT studies on quinolinone derivatives provide a deeper understanding of their intrinsic chemical characteristics. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.org The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of a molecule's chemical reactivity and kinetic stability. scirp.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org For quinolinone derivatives, DFT calculations are used to determine these energy values. This analysis helps in understanding their potential as reactants in various chemical transformations and their ability to interact electronically with biological targets. nih.gov The distribution of HOMO and LUMO across the molecule indicates the primary sites for electron donation and acceptance, respectively. youtube.com

| Compound Structure | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Dihydroquinolinone Derivative A | -6.25 | -1.89 | 4.36 |

| Dihydroquinolinone Derivative B | -6.51 | -2.11 | 4.40 |

Note: The values in the table are representative for dihydroquinolinone derivatives based on DFT studies of similar structures and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a visual tool derived from DFT calculations that illustrates the charge distribution within a molecule. libretexts.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. wolfram.com

In an MEP map, regions of negative electrostatic potential (typically colored red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack and are favorable for interacting with positive charges. nih.gov These often correspond to lone pairs on electronegative atoms like oxygen or nitrogen. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-poor areas, prone to nucleophilic attack, and are often associated with hydrogen atoms bonded to electronegative atoms. nih.gov For this compound, the MEP map would show a negative potential around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor, and positive potentials around the N-H group, highlighting its potential as a hydrogen bond donor. researchgate.net This information is invaluable for predicting how the molecule will interact with receptor sites and other molecules. nih.gov

Fukui Indices and Reactive Site Prediction

Fukui indices are powerful tools in computational chemistry, derived from density functional theory (DFT), used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These indices quantify the change in electron density at a specific point in a molecule when an electron is added or removed. The sites most susceptible to electrophilic attack are identified by the f- index (where an electron is removed), while sites prone to nucleophilic attack are indicated by the f+ index (where an electron is added). The dual descriptor (f(2)(r)), which is the difference between f+(r) and f-(r), can further refine these predictions, with positive values indicating sites for nucleophilic attack and negative values for electrophilic attack. researchgate.net